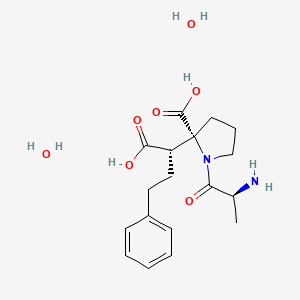
(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes four carboxylic acid groups and two methyl ester groups. Its stereochemistry is defined by the (2r,3r)-rel configuration, which plays a crucial role in its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanetetracarboxylic acid with methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are essential to ensure high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Butanetetracarboxylic acid: Lacks the ester groups but shares the core structure.
Dimethyl butanedioate: Similar ester groups but fewer carboxylic acid groups.
Tartaric acid derivatives: Share similar stereochemistry and functional groups.
Uniqueness
The uniqueness of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester lies in its combination of multiple carboxylic acid and ester groups, along with its specific stereochemistry
Propiedades
Fórmula molecular |
C10H14O8 |
|---|---|
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 |
Clave InChI |
FKFVPINWMGATEI-PHDIDXHHSA-N |
SMILES isomérico |
COC(=O)[C@H](CC(=O)O)[C@@H](CC(=O)O)C(=O)OC |
SMILES canónico |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)




![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)




